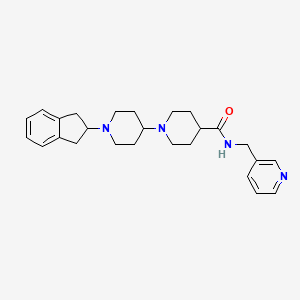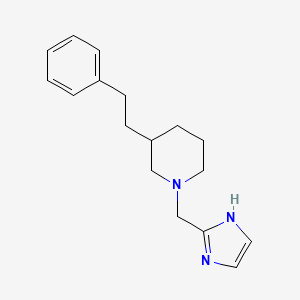
5-(1,2-oxazinan-2-ylcarbonyl)-1-(3-phenylpropyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-oxazinan-2-ylcarbonyl)-1-(3-phenylpropyl)-2-piperidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as OXA-23 and belongs to the class of beta-lactamase enzymes. In
Mechanism of Action
OXA-23 works by inhibiting the activity of beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. This inhibition allows beta-lactam antibiotics to remain active and effectively kill bacterial cells.
Biochemical and Physiological Effects:
OXA-23 has been found to have minimal toxicity and side effects on human cells. However, it can cause bacterial cells to become resistant to beta-lactam antibiotics if used inappropriately.
Advantages and Limitations for Lab Experiments
One of the main advantages of OXA-23 is its broad-spectrum activity against various bacterial strains. However, its use can lead to the development of antibiotic resistance in bacterial cells. Additionally, OXA-23 is not effective against all bacterial strains, and its use must be carefully monitored to prevent the development of resistance.
Future Directions
There are several future directions for the study of OXA-23. One potential area of research is the development of new antibiotics that are not affected by beta-lactamase enzymes. Another area of research is the investigation of OXA-23's potential use in the treatment of cancer and neurological disorders. Additionally, the use of OXA-23 in agriculture and material science may also be explored.
Synthesis Methods
The synthesis of OXA-23 involves the reaction between 2-piperidone and 2-aminooxazoline in the presence of a catalyst. This reaction results in the formation of the carbonyl group at the 5-position of the oxazoline ring. The 3-phenylpropyl group is then added to the 1-position of the piperidone ring using a Grignard reaction. The final product is obtained after purification through column chromatography.
Scientific Research Applications
OXA-23 has been extensively studied for its potential applications in the field of medicine. It has been found to be effective against various bacterial strains, including those that are resistant to traditional antibiotics. OXA-23 has also been investigated for its potential use in the treatment of cancer and neurological disorders.
properties
IUPAC Name |
5-(oxazinane-2-carbonyl)-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18-11-10-17(19(23)21-13-4-5-14-24-21)15-20(18)12-6-9-16-7-2-1-3-8-16/h1-3,7-8,17H,4-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWKIXYIIOGKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide](/img/structure/B6020889.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6020910.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methyl-3-furamide](/img/structure/B6020913.png)
![N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6020915.png)

![4-[2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B6020923.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B6020927.png)
![N-(3-acetylphenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6020937.png)
![6-(2-chlorophenyl)-N-[2-(3-pyridinyloxy)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6020943.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6020952.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6020956.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-hydroxybenzohydrazide](/img/structure/B6020961.png)
